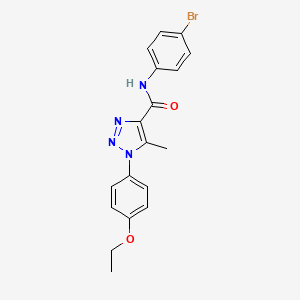

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 4-bromophenyl carboxamide group, a 4-ethoxyphenyl group at position 1, and a methyl group at position 3. This compound is commercially available (Santa Cruze, sc-492469) and belongs to a class of molecules explored for diverse therapeutic applications due to the pharmacological versatility of triazole scaffolds .

Properties

IUPAC Name |

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2/c1-3-25-16-10-8-15(9-11-16)23-12(2)17(21-22-23)18(24)20-14-6-4-13(19)5-7-14/h4-11H,3H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGOXJJYQHOOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable brominated precursor.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through an etherification reaction using an appropriate ethoxyphenol derivative.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antimicrobial Applications

Research indicates that triazole derivatives exhibit promising antimicrobial properties. Specifically, N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its effectiveness against various bacterial and fungal strains. Studies have shown that compounds with similar structures often demonstrate significant activity against Gram-positive and Gram-negative bacteria as well as fungi.

- In Vitro Studies :

- The compound was tested against multiple microbial strains using methods such as the disc diffusion method and broth microdilution assays. Results typically indicate varying degrees of inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

- For instance, a study on derivatives of related compounds demonstrated that certain triazole derivatives showed effective antimicrobial activity against both bacterial and fungal species .

Anticancer Applications

The anticancer potential of N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been explored through various in vitro assays targeting different cancer cell lines.

-

Mechanism of Action :

- The compound is believed to interact with specific molecular targets within cancer cells, inhibiting pathways crucial for cell proliferation. This interaction often involves binding to enzymes or receptors that play a role in tumor growth .

- Molecular docking studies have been employed to elucidate the binding affinity and interaction modes of this compound with target proteins associated with cancer progression .

- Cell Line Studies :

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s biological and physicochemical properties are heavily influenced by substituents on the triazole core and aromatic rings. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Molecular Comparisons

*Calculated based on molecular formula.

Commercial and Research Relevance

The target compound is part of a broader library of triazole derivatives screened for drug discovery (). Its structural uniqueness lies in the combination of bromo and ethoxy groups, balancing solubility and reactivity. Comparatively, the 3-methylphenyl analog () may prioritize lipophilicity for targets requiring deeper membrane penetration.

Biological Activity

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : C23H22BrN5O3

Molecular Weight : 460.36 g/mol

IUPAC Name : N-(4-bromophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide

SMILES Notation : CCOc(cc1)ccc1-c1nc(Cn2nnc(C(Nc(cc3)ccc3Br)=O)c2C)c(C)o1

Synthesis

The synthesis of N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions:

- Formation of the Triazole Ring : This is achieved through the reaction of appropriate azoles with isocyanates.

- Introduction of Ethoxy and Bromophenyl Groups : These groups are incorporated via nucleophilic substitution reactions.

- Formation of the Carboxamide Group : Achieved by reacting an amine with a carboxylic acid derivative.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance:

- Leukemia Cell Lines : The compound exhibited significant activity against several leukemia cell lines, including K562 and HL-60, with IC50 values indicating potent cytotoxicity.

- Mechanisms of Action : The compound induces apoptosis in cancer cells by promoting morphological changes such as chromatin condensation and DNA fragmentation. It also disrupts mitochondrial membrane potential, leading to cell death.

Antimicrobial Activity

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential as an antimicrobial agent . In vitro studies demonstrate its effectiveness against various bacteria and fungi, suggesting a broad-spectrum antimicrobial profile.

Case Studies

A selection of relevant case studies illustrates the compound's biological activity:

| Study | Cell Line | IC50 Value | Observations |

|---|---|---|---|

| Study 1 | K562 (Leukemia) | 0.65 µM | Induces apoptosis; morphological changes observed |

| Study 2 | MDA-MB-231 (Breast Cancer) | 10 µM | Enhances caspase activity; microtubule destabilization |

| Study 3 | Various Bacterial Strains | Varies | Broad-spectrum antimicrobial activity |

The biological activity of N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It potentially modulates receptor pathways that control cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.